2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

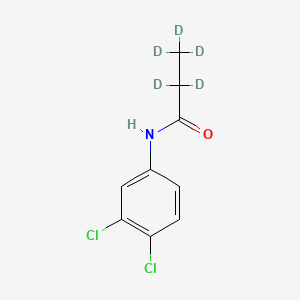

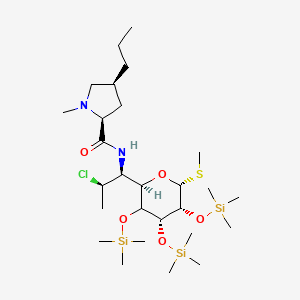

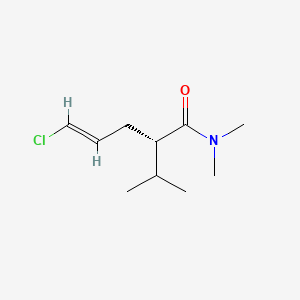

2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin is a biochemical used for proteomics research . It has a molecular formula of C27H57ClN2O5SSi3 and a molecular weight of 641.53 . This compound is an intermediate in the synthesis of Clindamycin, which is a semi-synthetic antibiotic with high bioavailability prepared from Lincomycin .

Synthesis Analysis

The synthesis of 2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin involves the use of Clindamycin, a semi-synthetic antibiotic derived from Lincomycin . The compound is a protected derivative in the preparation of Clindamycin .Molecular Structure Analysis

The molecular structure of 2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin is represented by the formula C27H57ClN2O5SSi3 . This indicates that the compound contains 27 carbon atoms, 57 hydrogen atoms, one chlorine atom, two nitrogen atoms, five oxygen atoms, one sulfur atom, and three silicon atoms.Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin include a molecular weight of 641.53 . The compound’s molecular formula is C27H57ClN2O5SSi3 .Aplicaciones Científicas De Investigación

Clindamycin's Broad-Spectrum Antimicrobial Activity

Clindamycin, a derivative of lincomycin, exhibits broad-spectrum antimicrobial activity, including effectiveness against Gram-positive aerobes and anaerobes, certain Gram-negative anaerobes, and select protozoa and fungi. Its mechanism of action involves inhibition of protein synthesis by acting on the 50S ribosomal subunits of bacteria. This makes it a valuable agent in treating and managing bacterial, fungal, and protozoal infections, despite concerns about resistance after extensive use (Guay, 2007).

Use in Acne Vulgaris Management

The anti-inflammatory properties of Clindamycin, particularly in topical forms, have been extensively studied for the management of acne vulgaris. Its efficacy, often in combination with other agents like benzoyl peroxide, highlights its role in reducing inflammatory lesions and improving patient outcomes in acne treatment (Del Rosso & Schmidt, 2010).

Applications in Obstetric and Gynecologic Infections

Clindamycin has shown to be the preferred antimicrobial agent for serious infections of the female genital tract due to its coverage against anaerobes, gram-positive cocci, and Chlamydia trachomatis. Its effectiveness in treating pelvic inflammatory disease, post-cesarean section endometritis, and other gynecologic infections underlines its importance in obstetric and gynecologic therapeutic regimens (Zambrano, 1991).

Propiedades

IUPAC Name |

(2S,4S)-N-[(1S,2R)-2-chloro-1-[(2R,4R,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H57ClN2O5SSi3/c1-14-15-19-16-20(30(3)17-19)26(31)29-21(18(2)28)22-23(33-37(5,6)7)24(34-38(8,9)10)25(27(32-22)36-4)35-39(11,12)13/h18-25,27H,14-17H2,1-13H3,(H,29,31)/t18-,19+,20+,21-,22-,23?,24-,25-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWRANWQYPIVSF-IFVMGDRYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)C(C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2C([C@H]([C@H]([C@H](O2)SC)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)[C@@H](C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H57ClN2O5SSi3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]](/img/no-structure.png)

![2H-Indeno[4,5-D]oxazole](/img/structure/B590477.png)